N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes aromatic rings, ether linkages, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate. This involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy ether. The next step involves the reaction of this intermediate with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine
- 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Uniqueness
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine is unique due to its specific substitution pattern on the aromatic ring and the presence of both primary and secondary amine groups. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)13-8-12(3)9-14(10-13)17-7-6-16-5-4-15/h8-11,16H,4-7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHEDGYXVUXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNCCN)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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